Lipase-Catalyzed Acylation Yield
1-O-(N-CBz-L-valyl)glycerol, as a representative glycer-1-yl ester of an N-protected amino acid, exhibits superior substrate performance in lipase-catalyzed acylation compared to its unprotected counterparts. When subjected to acylation with myristic acid using Novozyme, N-Cbz-protected amino acid glycerol esters (including the valyl derivative) achieved conversions of 50–90%, whereas free amino acid derivatives (e.g., L-serine, L-lysine ethyl esters) yielded only 2–9% under comparable conditions [1]. This quantifiable improvement is attributed to enhanced miscibility and favorable enzyme-substrate interactions conferred by the Cbz protecting group [1].
| Evidence Dimension | Enzymatic acylation conversion rate |
|---|---|
| Target Compound Data | 50–90% conversion to 1-O-(N-Cbz-L-aminoacyl)-3-O-myristoylglycerol |
| Comparator Or Baseline | Unprotected amino acid derivatives (L-serine, L-lysine ethyl esters, amides) – 2–9% conversion |
| Quantified Difference | Up to 88 percentage-point increase |
| Conditions | Lipase-catalyzed acylation with myristic acid, Novozyme enzyme |
Why This Matters
The substantial yield enhancement ensures efficient, scalable production of amino acid-based surfactants, making 1-O-(N-CBz-L-valyl)glycerol a preferred intermediate for industrial chemo-enzymatic processes.
- [1] Valivety, R., Gill, I. S., & Vulfson, E. N. (1997). Chemo-enzymatic synthesis of amino acid-based surfactants. Journal of the American Oil Chemists' Society, 74(7), 879-886. View Source
